Lu₃Pd₄ Records the Most Exothermic Standard Enthalpy of Formation Among Measured Ln₃Pd₄ (Ln = Rare Earth) Intermetallics
High-temperature direct synthesis calorimetry at 1477±2 K assigns Lu₃Pd₄ a standard enthalpy of formation ΔH_f⁰ = −98.4 ± 2.2 kJ·(mol atom)⁻¹, which is more exothermic than the directly neighbouring phase LuPd (−95.0 ± 1.4 kJ·(mol atom)⁻¹) and far more exothermic than LuNi₅ (−30.0 ± 0.8 kJ·(mol atom)⁻¹) . When compared with the same 3:4 stoichiometry across the lanthanide series, Tm₃Pd₄ yields −93.0 ± 1.7 and Er₃Pd₄ yields −94.6 ± 1.8 kJ·(mol atom)⁻¹ . Lu₃Pd₄ therefore exhibits the largest negative formation enthalpy within the experimentally characterised Ln₃Pd₄ family, consistent with the enhanced Lewis acid–base interaction expected for the smallest, most electronegative lanthanide.
| Evidence Dimension | Standard enthalpy of formation ΔH_f⁰ (kJ·(mol atom)⁻¹) |
|---|---|
| Target Compound Data | −98.4 ± 2.2 |
| Comparator Or Baseline | LuPd: −95.0 ± 1.4; Tm₃Pd₄: −93.0 ± 1.7; Er₃Pd₄: −94.6 ± 1.8; LuNi₅: −30.0 ± 0.8 |
| Quantified Difference | 3.4–5.4 kJ·(mol atom)⁻¹ more exothermic than LuPd/Tm₃Pd₄/Er₃Pd₄; 3.3-fold larger magnitude than LuNi₅ |
| Conditions | Direct synthesis calorimetry, 1477±2 K, high-purity Lu (99.9%) and Pd (99.99%) |
Why This Matters
Greater thermodynamic stability reduces the driving force for phase decomposition or segregation under prolonged thermal cycling, a decisive factor when selecting an intermetallic for high-temperature membrane or catalyst support applications.
- [1] Guo, Q.; Kleppa, O.J. Note on the standard enthalpies of formation of LuNi₅, Lu₃Pd₄ and LuPd, determined by high-temperature direct synthesis calorimetry. J. Alloys Compd. 1997, 256, 92–95, DOI: 10.1016/S0925-8388(96)03112-X. View Source
- [2] Guo, Q.; Kleppa, O.J. Standard enthalpies of formation of some thulium alloys, Tm + Me (Me = Ni, Rh, Pd, Pt), determined by high-temperature direct synthesis calorimetry. J. Alloys Compd. 1998, 269, 208–212. View Source
- [3] Guo, Q.; Kleppa, O.J. Standard enthalpies of formation of erbium alloys, Er + Me (Me = Ni, Ru, Rh, Pd, Ir, Pt), by high-temperature direct synthesis calorimetry. J. Alloys Compd. 1996, 234, 280–284. View Source
